molecular formula C17H15N3O2 B282318 4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

Cat. No.: B282318
M. Wt: 293.32 g/mol
InChI Key: YSROIMPUTDSXKE-UHFFFAOYSA-N
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Description

4-(2-furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one is a pyrrolopyrazole.

Scientific Research Applications

Chemical Reactions and Synthesis

4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one is involved in various chemical reactions and synthesis processes. For example, it is used in three-component condensation reactions, forming compounds like pyrrolo[3,4-c]pyrazol-6-ones, as seen in the work by Gein and Mar'yasov (2015) (Gein & Mar'yasov, 2015). Abdelhamid and Riad (1987) also describe its use in synthesizing new furo[2,3‐c]pyrazoles and pyrano[2,3‐c]pyrazoles (Abdelhamid & Riad, 1987).

Corrosion Inhibition

This compound and its derivatives show potential in corrosion inhibition. Yadav et al. (2016) explored its derivatives as inhibitors for mild steel corrosion in HCl solution, demonstrating significant efficiency (Yadav et al., 2016). Similarly, Dohare et al. (2017) investigated its derivatives as corrosion inhibitors for mild steel in industrial pickling processes, with high efficiency observed (Dohare et al., 2017).

Spectroscopic and Structural Investigations

The compound has been subject to spectroscopic and structural investigations to understand its properties and potential applications. Kumar et al. (2020) conducted such a study, focusing on a synthetic analog of this compound, revealing insights into its vibrational frequencies and molecular structure (Kumar et al., 2020).

Antimicrobial Activities

There's research indicating its derivatives' potential in antimicrobial activities. For instance, a study on new functional derivatives of a similar compound showed pronounced effects on bacteria and fungi strains, suggesting their use in creating effective antimicrobial agents (Biointerface Research in Applied Chemistry, 2021).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are synthesized and evaluated for their potential therapeutic applications. Thomas et al. (2018) synthesized derivatives and conducted computational studies to assess their reactive properties and potential as anti-TB drugs (Thomas et al., 2018). Pettinari et al. (2006) investigated dihalotin(IV) complexes of pyrazole-beta-diketone derivatives, including analogs of our compound of interest, for their antiproliferative activity on melanoma cell lines (Pettinari et al., 2006).

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

4-(furan-2-yl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C17H15N3O2/c1-10-5-7-12(8-6-10)20-16(13-4-3-9-22-13)14-11(2)18-19-15(14)17(20)21/h3-9,16H,1-2H3,(H,18,19)

InChI Key

YSROIMPUTDSXKE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CO4

Canonical SMILES

CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 2
4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 3
4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 4
4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 5
4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Reactant of Route 6
4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

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